Methyl 4-(bromomethyl)-3-methoxybenzoate CAS number and properties
Methyl 4-(bromomethyl)-3-methoxybenzoate CAS number and properties
An In-Depth Technical Guide to Methyl 4-(bromomethyl)-3-methoxybenzoate: A Key Intermediate in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Unseen Architect in Pharmaceutical Synthesis
In the landscape of medicinal chemistry and drug development, the final therapeutic agent often receives the spotlight. However, the journey to these life-changing molecules is paved by a series of critical, yet often unheralded, chemical intermediates. Methyl 4-(bromomethyl)-3-methoxybenzoate is one such cornerstone—a versatile building block whose strategic importance lies in its precisely arranged functional groups. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its significance is particularly noted in the synthesis of advanced therapeutics, including HIV entry inhibitors and steroid 5α-reductase inhibitors[1][2][3].
Core Compound Identification and Physicochemical Profile
Precise identification and understanding of a compound's physical properties are the foundation of any successful synthetic endeavor. Methyl 4-(bromomethyl)-3-methoxybenzoate is registered under CAS Number 70264-94-7 .[1][4][5][6] Its key properties are summarized below, providing the essential data for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 70264-94-7 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁BrO₃ | [4][5] |
| Molecular Weight | 259.10 g/mol | [5][7] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 87-96 °C (Range from various sources) | [4][5][6] |
| Boiling Point | 324.2 °C at 760 mmHg | [1][4] |
| Density | ~1.4 g/cm³ | [1][4] |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide (DMF) | [4] |
| InChI Key | UXSNXOMMJXTFEG-UHFFFAOYSA-N | [5][7][8] |
Synthesis: Precision Bromination for a Reactive Handle
The primary utility of Methyl 4-(bromomethyl)-3-methoxybenzoate stems from its benzylic bromide group, which serves as a highly reactive electrophilic site for nucleophilic substitution reactions. This functional group is typically installed via a free-radical bromination of the methyl group on the precursor, methyl 3-methoxy-4-methylbenzoate.
The Rationale Behind Radical Bromination
The synthesis hinges on the selective bromination of the benzylic position, which is energetically favored due to the stability of the resulting benzylic radical intermediate. The choice of brominating agent is critical.
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N-Bromosuccinimide (NBS): This is the most common and preferred reagent for this transformation.[1][9] The key advantage of NBS is its ability to provide a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for minimizing side reactions, such as aromatic bromination, which can occur at high Br₂ concentrations. The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from NBS to start the radical chain process.
-
Elemental Bromine (Br₂): While usable, direct bromination with Br₂ is more aggressive and can lead to lower selectivity and the formation of undesired byproducts.[8][9]
The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or chlorobenzene, which facilitates the radical chain mechanism.[1][8][9]
Synthesis Workflow Diagram
The following diagram illustrates the standard synthetic pathway.
Caption: General workflow for the synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate.
Key Applications in Drug Discovery
The structural features of Methyl 4-(bromomethyl)-3-methoxybenzoate—specifically the reactive bromomethyl group—make it an invaluable intermediate for constructing complex molecular architectures found in modern pharmaceuticals.
Synthesis of HIV Entry Inhibitors
This compound is a documented intermediate used to prepare advanced heteroarylphenyl-based analogs that function as HIV entry inhibitors.[1][2] In these syntheses, the bromomethyl group acts as an "anchor point." It readily undergoes nucleophilic substitution with amines or other nucleophiles on a core scaffold, allowing for the covalent attachment of the methoxybenzoyl moiety. This portion of the final molecule is often critical for binding to viral proteins and preventing the virus from entering host cells.
Development of Steroid 5α-Reductase Inhibitors
The compound also plays a significant role in synthesizing acylpiperidines that inhibit steroid 5α-reductase.[1][2][3] This enzyme is a key target for treating conditions like benign prostatic hyperplasia. The synthetic strategy again leverages the reactivity of the benzylic bromide to alkylate a piperidine nitrogen or another suitable nucleophile, thereby building the complex structure required for enzyme inhibition.
Logical Role as a Versatile Building Block
The following diagram conceptualizes the compound's role as a bridge in complex molecular synthesis.
Caption: Role as an intermediate linking a core scaffold to the final drug molecule.
Detailed Experimental Protocol: Synthesis
The following protocol is a validated, self-consistent procedure synthesized from established literature methods.[1][8][9]
Objective: To synthesize Methyl 4-(bromomethyl)-3-methoxybenzoate from methyl 3-methoxy-4-methylbenzoate.
Materials:
-
Methyl 3-methoxy-4-methylbenzoate (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equivalents)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount, ~0.02 equivalents)
-
Carbon Tetrachloride (CCl₄) or Chlorobenzene (solvent)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Diethyl ether or Ethyl acetate (for extraction/workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3-methoxy-4-methylbenzoate (1 eq.) in carbon tetrachloride (approx. 20 mL per gram of starting material).
-
Addition of Reagents: Add N-bromosuccinimide (1.05 eq.) and the radical initiator (AIBN, 0.02 eq.) to the solution.
-
Initiation and Reflux: Heat the mixture to a gentle reflux (approx. 77 °C for CCl₄). The reaction progress can be monitored by TLC or by observing the consumption of the starting material. The reaction is typically complete within 7-16 hours.[1][10]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any trace HBr) and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a solid. It can be purified further by recrystallization from a suitable solvent system, such as n-heptane/ethyl acetate or hexane/diethyl ether, to yield the final product as colorless or white crystals.[4][9]
Safety, Handling, and Storage
Methyl 4-(bromomethyl)-3-methoxybenzoate is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[4][7]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[4][7]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5][7]
-
Aquatic Hazard (Acute & Chronic, Category 1): H410 - Very toxic to aquatic life with long-lasting effects.[5][7]
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[5] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended.[1] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[4] |
Conclusion
Methyl 4-(bromomethyl)-3-methoxybenzoate exemplifies the crucial role of well-designed intermediates in the synthesis of complex, high-value molecules. Its carefully positioned reactive handle, combined with a stable aromatic core, provides a reliable and versatile platform for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any research or development team looking to leverage this powerful building block in the creation of next-generation therapeutics.
References
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents. (n.d.). Google Patents.
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Methyl 4-(bromomethyl)-3-methoxybenzoate | C10H11BrO3 | CID 2759828 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (n.d.). Retrieved from [Link]
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The Crucial Role of Methyl 4-(bromomethyl)-3-methoxybenzoate in Pharma. (n.d.). Retrieved from [Link]
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Methyl 4-(bromomethyl)-3-methoxybenzoate: A Cornerstone in Targeted Drug Synthesis. (n.d.). Retrieved from [Link]
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